molecular formula C25H26ClN3S B12222044 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12222044
M. Wt: 436.0 g/mol
InChI Key: MFMYLAIDOWGNRD-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a methylbenzylsulfanyl group

Preparation Methods

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar compounds to 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H26ClN3S

Molecular Weight

436.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H26ClN3S/c1-16-6-8-18(9-7-16)15-30-22-14-21(25(3,4)5)27-24-23(17(2)28-29(22)24)19-10-12-20(26)13-11-19/h6-14H,15H2,1-5H3

InChI Key

MFMYLAIDOWGNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C

Origin of Product

United States

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